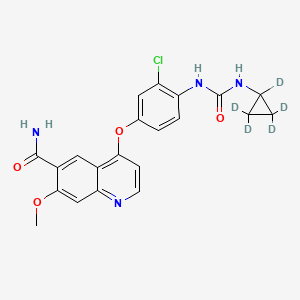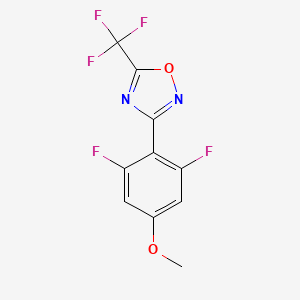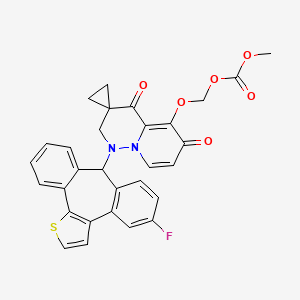
Cap-dependent endonuclease-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-14 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of certain viruses, making this compound a promising candidate for antiviral drug development. The compound has shown significant potential in inhibiting the replication of influenza viruses by targeting the cap-snatching mechanism, a process essential for viral mRNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a suitable starting material with a reagent such as thionyl chloride under reflux conditions to form Intermediate A.
Functionalization of Intermediate A: Intermediate A is then reacted with a nucleophile, such as an amine, under basic conditions to form Intermediate B.
Cyclization: Intermediate B undergoes cyclization in the presence of a catalyst, such as palladium on carbon, to form the core structure of this compound.
Final Functionalization: The core structure is further functionalized by introducing specific substituents to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by improving reaction yields, reducing reaction times, and minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their inhibitory activity to identify more potent analogs .
Scientific Research Applications
Cap-dependent endonuclease-IN-14 has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule to study the mechanisms of cap-dependent endonuclease inhibition and to develop new synthetic methodologies for similar compounds.
Biology: In biological research, this compound is employed to investigate the role of cap-dependent endonucleases in viral replication and to identify potential targets for antiviral therapy.
Medicine: The compound has shown promise in preclinical studies as a potential antiviral drug for the treatment of influenza and other viral infections. It is also being explored for its potential use in combination therapies with other antiviral agents.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and in the optimization of existing drug formulations
Mechanism of Action
Cap-dependent endonuclease-IN-14 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the cap-snatching process in viral mRNA synthesis. The compound binds to the active site of the enzyme, preventing it from cleaving the 5’ cap structure of host pre-mRNAs. This inhibition disrupts the synthesis of viral mRNAs, thereby reducing viral replication and proliferation . The molecular targets involved include the PA subunit of the viral RNA polymerase complex, which contains the endonuclease domain .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used for the treatment of influenza.
Tanshinone I: Another cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Uniqueness
Cap-dependent endonuclease-IN-14 is unique due to its high potency and selectivity for the cap-dependent endonuclease enzyme. Its synthetic accessibility and potential for structural modifications make it an attractive candidate for further drug development. Additionally, its ability to inhibit a critical step in viral replication highlights its potential as a broad-spectrum antiviral agent .
Properties
Molecular Formula |
C30H23FN2O6S |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[1-(9-fluoro-3-thiatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7(12),8,10,14,16-octaen-13-yl)-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C30H23FN2O6S/c1-37-29(36)39-16-38-26-23(34)8-12-32-25(26)28(35)30(10-11-30)15-33(32)24-18-4-2-3-5-20(18)27-21(9-13-40-27)22-14-17(31)6-7-19(22)24/h2-9,12-14,24H,10-11,15-16H2,1H3 |
InChI Key |
WFQSXNAKRKAFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(C=C(C=C5)F)C6=C(C7=CC=CC=C47)SC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
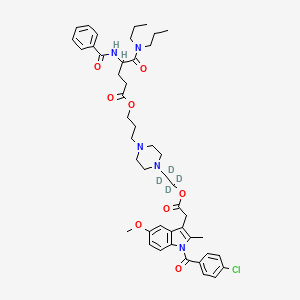
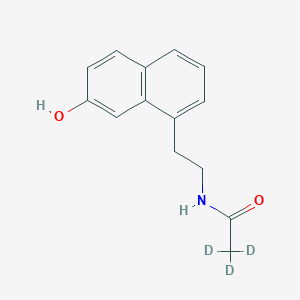
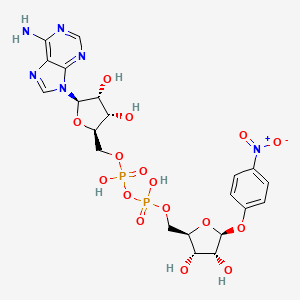
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
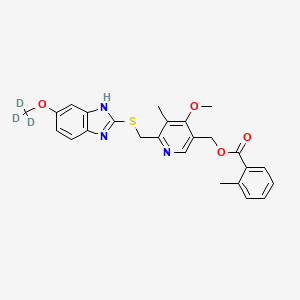
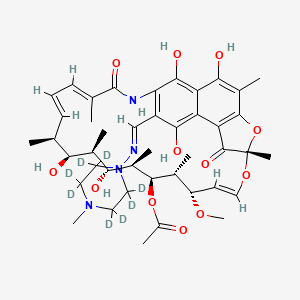
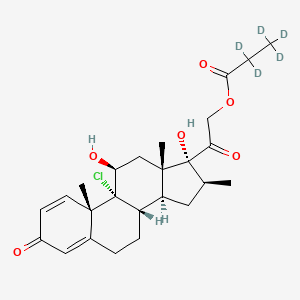

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
